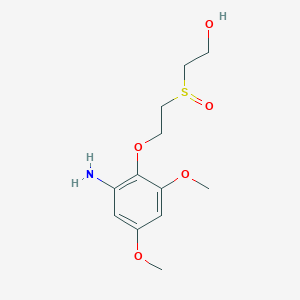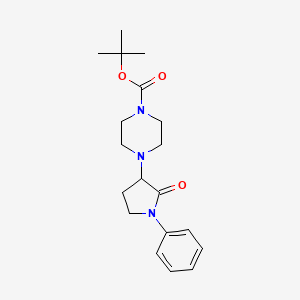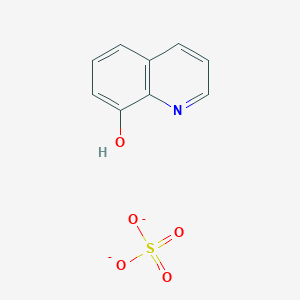
9,9-Dimethyl-10-phenyl-2,7-bis-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9-dimethyl-10-phenyl-2,7-bis(9-phenylcarbazol-3-yl)acridine is a complex organic compound known for its applications in organic electronics. It is particularly utilized as a Hole Transport / Electron Blocking Layer (HTL / EBL) polymer in solution-processed light-emitting diodes (LEDs), such as green quantum dot light-emitting diodes (QD-LEDs) .
Métodos De Preparación
The synthesis of 9,9-dimethyl-10-phenyl-2,7-bis(9-phenylcarbazol-3-yl)acridine typically involves a single-step Buchwald–Hartwig amination reaction. This reaction is carried out between dimethyl acridine and carbazole moieties. The reaction conditions include the use of palladium catalysts and appropriate ligands under an inert atmosphere . Industrial production methods may involve scaling up this synthetic route while ensuring high purity and yield.
Análisis De Reacciones Químicas
9,9-dimethyl-10-phenyl-2,7-bis(9-phenylcarbazol-3-yl)acridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of acridine derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.
Common reagents and conditions used in these reactions include palladium catalysts for amination, oxidizing agents like potassium permanganate for oxidation, and reducing agents like LiAlH4 for reduction. Major products formed from these reactions include various acridine and carbazole derivatives.
Aplicaciones Científicas De Investigación
9,9-dimethyl-10-phenyl-2,7-bis(9-phenylcarbazol-3-yl)acridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Widely used in the production of organic light-emitting diodes (OLEDs) and other electronic devices
Mecanismo De Acción
The mechanism of action of 9,9-dimethyl-10-phenyl-2,7-bis(9-phenylcarbazol-3-yl)acridine involves its role as a Hole Transport / Electron Blocking Layer (HTL / EBL) polymer. It facilitates the transport of holes (positive charge carriers) while blocking electrons, thereby enhancing the efficiency of light-emitting diodes. The molecular targets and pathways involved include the interaction with the active layers of OLEDs, leading to improved charge transport and light emission .
Comparación Con Compuestos Similares
Similar compounds to 9,9-dimethyl-10-phenyl-2,7-bis(9-phenylcarbazol-3-yl)acridine include:
4-(9,9-dimethylacridin-10(9H)-yl)-N-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-N-phenylaniline (TPA-2ACR): Exhibits high thermal stability and efficiency in OLEDs.
10,10′-(9-phenyl-9H-carbazole-3,6-diyl)bis(9,9-dimethyl-9,10-dihydroacridine) (PhCAR-2ACR): Known for its excellent device characteristics when used as a host material in phosphorescent OLEDs.
The uniqueness of 9,9-dimethyl-10-phenyl-2,7-bis(9-phenylcarbazol-3-yl)acridine lies in its specific molecular structure, which provides optimal hole transport and electron blocking properties, making it highly effective in enhancing the performance of OLEDs.
Propiedades
Fórmula molecular |
C57H41N3 |
|---|---|
Peso molecular |
768.0 g/mol |
Nombre IUPAC |
9,9-dimethyl-10-phenyl-2,7-bis(9-phenylcarbazol-3-yl)acridine |
InChI |
InChI=1S/C57H41N3/c1-57(2)49-36-40(38-26-30-53-47(34-38)45-22-12-14-24-51(45)58(53)42-16-6-3-7-17-42)28-32-55(49)60(44-20-10-5-11-21-44)56-33-29-41(37-50(56)57)39-27-31-54-48(35-39)46-23-13-15-25-52(46)59(54)43-18-8-4-9-19-43/h3-37H,1-2H3 |
Clave InChI |
QQPFCKMKLTXHDH-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C=CC(=C2)C3=CC4=C(C=C3)N(C5=CC=CC=C54)C6=CC=CC=C6)N(C7=C1C=C(C=C7)C8=CC9=C(C=C8)N(C1=CC=CC=C19)C1=CC=CC=C1)C1=CC=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Chlorophenyl)methyl]thiophen-3-ol](/img/structure/B13884266.png)








![4-pyridin-4-yl-6-(1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B13884322.png)
![4-[(3,5-Dichlorophenyl)methoxy]benzaldehyde](/img/structure/B13884324.png)

